molecular formula C11H20N2O3 B2616093 Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate CAS No. 1251020-41-3

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate

Cat. No.: B2616093
CAS No.: 1251020-41-3
M. Wt: 228.292
InChI Key: PJOOKTHHBXLUEC-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate is a chemical compound with the molecular formula C11H20N2O3. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and reducing production costs. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents (methyl iodide, ethyl bromide). The reactions are often carried out in the presence of a base to neutralize the by-products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various alkylated or halogenated derivatives.

Scientific Research Applications

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its unique structure and reactivity.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride
  • Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Uniqueness

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may offer improved reactivity, stability, or specificity in certain contexts.

Properties

IUPAC Name

tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-5-15-8-11(13)6-12-7-11/h12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOOKTHHBXLUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC12CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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